molecular formula C11H10BrN3 B2430348 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 321679-99-6

3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B2430348
CAS No.: 321679-99-6
M. Wt: 264.126
InChI Key: JJCHZQWLFVSWKQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a brominated pyrrolotriazole derivative with the molecular formula C11H10BrN3 and a molecular weight of 264.13 g/mol . This chemical scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. Compounds based on the 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole core are being actively investigated as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis—a form of programmed cell death . The structural motif of this compound class allows it to function as a type III inhibitor, binding to the allosteric pocket of RIPK1, which can offer exceptional selectivity and inhibitory potency . Research into such necroptosis inhibitors represents a promising strategy for tackling inflammatory diseases, neurodegenerative conditions, and certain cancers . The presence of the 4-bromophenyl substituent provides a synthetic handle for further functionalization, making this compound a valuable building block for Structure-Activity Relationship (SAR) studies and the synthesis of more complex bioactive molecules . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHZQWLFVSWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromophenylhydrazine with a suitable pyrrole derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often involve temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under mild conditions. This reactivity enables functionalization with various nucleophiles:

NucleophileConditionsProductYieldReference
PiperidineDMF, 80°C, 12h3-(4-(Piperidin-1-yl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazole78%
ThiophenolK₂CO₃, DMSO, 100°C, 6h3-(4-(Phenylthio)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazole65%
Sodium azideCuI, L-proline, DMSO, 120°C3-(4-Azidophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazole92%

Mechanism : The electron-withdrawing triazole ring activates the bromophenyl group for SNAr, facilitating attack by nucleophiles via a Meisenheimer complex intermediate .

Cycloaddition Reactions

The triazole moiety participates in 1,3-dipolar cycloadditions, forming fused heterocycles:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of the azide derivative (from SNAr above) with terminal alkynes yields 1,2,3-triazole-linked hybrids:

text
3-(4-Azidophenyl)-pyrrolotriazole + HC≡C-R → 3-(4-(1-R-1H-1,2,3-triazol-4-yl)phenyl)-pyrrolotriazole

Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), RT, 24h .

Diels-Alder Reactions

The triazole ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furan):
Product : Fused tetracyclic adducts with improved solubility .

Aldol Condensation

The NH group in the triazole ring undergoes condensation with aldehydes:

text
Pyrrolotriazole + RCHO → 3-(4-Bromophenyl)-N-(R-methylene)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Conditions : AcOH, 60°C, 8h; yields 50–70% .

Ring-Opening with Amines

Treatment with primary amines (e.g., benzylamine) opens the pyrrolo ring:
Product : 2-Amino-5-(4-bromophenyl)-1,2,4-triazole derivatives.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O3-(4-Arylphenyl)-pyrrolotriazole85–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-(4-(Dialkylamino)phenyl)-pyrrolotriazole75%

Key Insight : Electron-deficient triazole rings enhance the reactivity of the bromophenyl group in cross-couplings .

Oxidation

  • Triazole Ring : Resistant to oxidation under standard conditions (e.g., H₂O₂, KMnO₄) .

  • Pyrrolo Ring : Selective oxidation with mCPBA forms an N-oxide derivative.

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, altering its electronic properties .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Key Factor
SNAr2.5× faster than non-fused triazolesEnhanced aryl halide activation
CuAAC1.8× slower than monocyclic triazolesSteric hindrance from fused rings
Suzuki CouplingComparable to bromobenzeneElectron-deficient aryl group

Mechanistic Insights

  • SNAr : DFT studies show a 15 kcal/mol lower activation energy compared to non-fused triazole bromides due to conjugation with the pyrrolo ring .

  • Cycloadditions : The triazole’s electron-deficient nature increases regioselectivity in CuAAC, favoring 1,4-disubstituted products .

This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry and materials science. Continued exploration of its derivatization potential is warranted to unlock novel applications.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness that warrants further investigation into its potential as an antimicrobial agent.
  • Anticancer Properties : The compound has also shown promising results in anticancer assays. Its structural features may facilitate interactions with specific biological targets involved in cancer cell proliferation and survival pathways. Ongoing studies aim to elucidate the mechanisms underlying its anticancer effects.

Future Research Directions

Ongoing research is focused on exploring the full therapeutic potential of this compound. Studies are being conducted to identify specific molecular targets and pathways involved in its action. Additionally, further investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole include other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrrolo[2,1-c][1,2,4]triazole core with a 4-bromophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has attracted attention due to its potential biological activities. Its unique fused ring structure combines a pyrrolo ring with a triazole moiety and a bromophenyl substituent, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀BrN₃
  • Molecular Weight : 264.126 g/mol
  • CAS Number : 321679-99-6

The compound's structure is characterized by the presence of a bromine atom on the phenyl ring, which is believed to influence its biological activity positively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)8.3Cell cycle arrest
HepG2 (Liver)10.5Inhibition of cell migration

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further pharmacological studies.

Study on Cytotoxic Effects

In a study conducted by Lesyk et al., the cytotoxic effects of various derivatives including this compound were investigated. The results indicated that the compound exhibited significant cytotoxicity against human tumor cell lines, suggesting its potential as an anticancer agent .

Mechanistic Studies

Preliminary mechanistic studies have shown that this compound interacts with specific enzymes involved in cell signaling pathways. Such interactions may elucidate its therapeutic potential and guide future drug development efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazides with nitriles or via alkylation of preformed triazole scaffolds. For example, a modified protocol involves refluxing 4-amino-triazole intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form the pyrrolo-triazole core . Key steps include controlled solvent evaporation, filtration, and crystallization with ethanol/water mixtures for purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of 2D-NMR (¹H, ¹³C, and ¹⁵N) to resolve tautomeric ambiguities in the triazole ring. X-ray crystallography confirms the bicyclic framework, while FT-IR identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₀BrN₃: ~280.02 g/mol) .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Common assays include:

  • Necroptosis inhibition : Measure RIPK1 kinase activity using ATP-competitive assays (IC₅₀ values <100 nM in human/mouse cell lines) .
  • Antimicrobial screening : Broth microdilution to determine MIC against Gram-positive bacteria (e.g., S. aureus), with chloramphenicol/ampicillin as controls .

Advanced Research Questions

Q. How do substituent variations on the triazole ring affect necroptosis inhibition?

  • Methodological Answer : Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., 4-bromophenyl) enhance RIPK1 binding by stabilizing hydrophobic interactions (ΔG ~ -9.2 kcal/mol in docking simulations).
  • Bicyclic rigidity (pyrrolo-triazole vs. imidazo-triazole) improves metabolic stability (t₁/₂ > 4 hours in hepatocyte assays) .
  • Table : Key SAR Data
SubstituentRIPK1 IC₅₀ (nM)LogPMetabolic Stability (%)
4-Bromophenyl28 ± 32.182
4-Methylphenyl120 ± 102.865
Unsubstituted>10001.545

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • Cellular vs. enzymatic assays : Discrepancies may arise from off-target effects (e.g., compound 26 in shows potent cellular activity but moderate enzymatic inhibition, suggesting RIPK1-independent pathways).
  • Species-specific differences : Test in parallel human/mouse models (e.g., murine TNF-α-induced necroptosis may lack human RIPK1 splice variants) .

Q. What computational strategies predict its pharmacokinetic profile?

  • Methodological Answer :

  • ADMET prediction : Use QikProp to estimate blood-brain barrier penetration (predicted logBB < -1.2) and CYP450 inhibition (CYP3A4 Ki > 10 µM).
  • Molecular dynamics : Simulate binding to RIPK1's allosteric pocket (residues D138, K45) over 100 ns to assess stability .

Q. How to optimize synthetic yield for scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction time (12–24 hours), temperature (60–100°C), and solvent polarity (DMSO vs. DMF) to maximize yield (>65%).
  • Purification : Use silica gel chromatography (hexane/EtOAc 3:1) or recrystallization (ethanol/water) to achieve >97% purity .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer : Likely due to:

  • Rapid Phase II metabolism : Glucuronidation of the triazole nitrogen (detected via LC-MS/MS in rat plasma).
  • Tissue distribution limits : Low brain penetration (logPS < -3) despite high plasma exposure (AUC₀–₂₄ > 5000 ng·h/mL) .

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